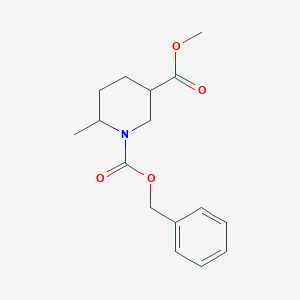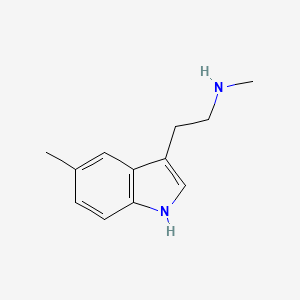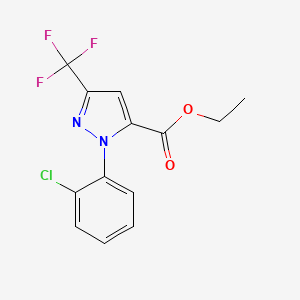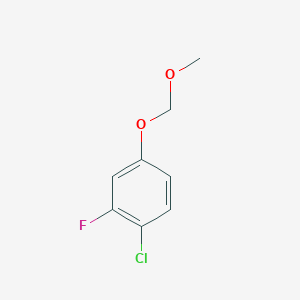
N-丙基-d7-胺
概述
描述
Molecular Structure Analysis
The molecular formula of N-Propyl-d7-amine is C3H9N . It has a molecular weight of 66.15 g/mol . The InChI key is WGYKZJWCGVVSQN-NCKGIQLSSA-N .Chemical Reactions Analysis
N-Propyl-d7-amine, like other amines, can undergo a variety of reactions. It can be alkylated by reaction with a primary alkyl halide . It also reacts violently with oxidizers and mercury, strong acids, organic anhydrides, isocyanates, aldehydes, nitroparrafins, halogenated hydrocarbons, and alcohols .Physical And Chemical Properties Analysis
N-Propyl-d7-amine has a boiling point of 48 °C and a melting point of -83 °C . It has a density of 0.803 g/mL at 25 °C . It is highly soluble in water and polar organic solvents such as ethanol and methanol.科学研究应用
Pharmacology: Drug Metabolism Studies
In pharmacological research, N-Propyl-d7-amine is employed to study drug metabolism. Its deuterium-labeled structure helps in tracking the metabolic pathways and identifying metabolites, thus providing insights into the pharmacokinetics of potential drugs .
Environmental Science: Nitrosamine Formation Studies
Researchers use N-Propyl-d7-amine to understand the formation of nitrosamines like Nitrosodipropylamine (NDPA) during water chloramination processes. This is crucial for assessing the risks of carcinogenic substances in drinking water and wastewater treatment .
Biochemistry: Polyamine Metabolism
N-Propyl-d7-amine plays a role in biochemistry, particularly in the study of polyamine metabolism. It helps in understanding the biochemical pathways and functions of natural polyamines in living organisms .
安全和危害
作用机制
Target of Action
N-Propyl-d7-amine, also known as deuterium labeled Propan-1-amine hydrochloride It is a stable isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules .
Mode of Action
The mode of action of N-Propyl-d7-amine is primarily through its incorporation into drug molecules. This incorporation is largely used as tracers for quantitation during the drug development process . The deuterium labeling of N-Propyl-d7-amine has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It is known that stable heavy isotopes like n-propyl-d7-amine have been incorporated into drug molecules . This incorporation can potentially affect various biochemical pathways depending on the specific drug molecule it is incorporated into.
Pharmacokinetics
The pharmacokinetics of N-Propyl-d7-amine is influenced by its deuterium labeling. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs
属性
IUPAC Name |
1,1,2,2,3,3,3-heptadeuteriopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i1D3,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYKZJWCGVVSQN-NCKGIQLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
66.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propyl-d7-amine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-5-methylbenzo[d]oxazole](/img/structure/B1457089.png)

![3-Methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B1457092.png)
![5-Chloro-3-methyl-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1457094.png)
![Methyl 4-[1-(Boc-amino)ethyl]benzoate](/img/structure/B1457095.png)
![Methyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B1457096.png)


amine](/img/structure/B1457099.png)




